2-Ethoxynicotinic Acid

Description

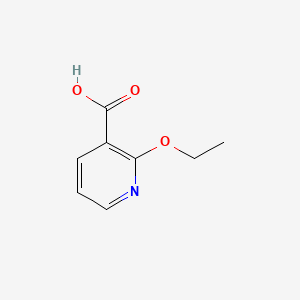

2-Ethoxynicotinic acid (CAS: 35969-54-1, molecular formula: C₈H₉NO₃, molecular weight: 167.16 g/mol) is a nicotinic acid derivative with an ethoxy group (-OCH₂CH₃) substituted at the 2-position of the pyridine ring. Its structure combines a carboxylic acid group and an ethoxy substituent, conferring unique electronic and steric properties. This compound is primarily utilized as a pharmaceutical intermediate, evidenced by its inclusion in specialty chemical catalogs . Key spectral data, such as ¹H NMR signals at δH 4.32 (ethoxy CH₂), 7.32, 7.86, and 8.46 ppm (aromatic protons), highlight its distinct electronic environment compared to analogs .

Properties

IUPAC Name |

2-ethoxypyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-2-12-7-6(8(10)11)4-3-5-9-7/h3-5H,2H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCMJQQOMGWGGSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371293 | |

| Record name | 2-Ethoxynicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35969-54-1 | |

| Record name | 2-Ethoxynicotinic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxypyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxynicotinic acid typically involves the ethylation of nicotinic acid. One common method is the reaction of nicotinic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is often subjected to distillation and chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxynicotinic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into different derivatives with altered functional groups.

Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Ethoxynicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It serves as a building block for the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases and as an anti-inflammatory agent

Mechanism of Action

The mechanism of action of 2-Ethoxynicotinic acid involves its interaction with specific molecular targets. It is believed to exert its effects through modulation of nicotinic acetylcholine receptors, which are involved in various physiological processes. The compound may also influence metabolic pathways related to lipid metabolism and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally related ethoxy-substituted aromatic carboxylic acids share functional groups but differ in ring systems and substitution patterns. Below is a comparative analysis:

Structural and Physicochemical Properties

- Electronic Effects : The pyridine ring in this compound introduces electron-withdrawing effects, reducing electron density at the carboxylic acid group compared to 2-ethoxybenzoic acid’s benzene ring. This difference impacts reactivity and solubility.

- Spectral Differences : The downfield shift of aromatic protons in this compound (δH 8.46 ppm vs. 8.48 ppm in 2-ethoxybenzoic acid) reflects the pyridine ring’s electron-deficient nature .

Key Research Findings

Reactivity Anomalies: The formation of this compound’s O-ethyl derivative contrasts with typical N-alkylation pathways observed in α-diazoketones, suggesting steric hindrance or electronic effects unique to its pyridine system .

Catalytic Synthesis: While 2-ethylhexanoic acid (a non-aromatic analog) is synthesized via N-hydroxyphthalimide-catalyzed oxidation , aromatic ethoxy acids like 2-ethoxybenzoic acid require milder conditions due to aromatic stabilization .

Biological Activity

2-Ethoxynicotinic acid (2-ENA) is a derivative of nicotinic acid, which has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activities associated with 2-ENA, including relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an ethoxy group attached to the pyridine ring of nicotinic acid. Its chemical formula is , and it exhibits properties typical of carboxylic acids and heterocyclic compounds. The structural formula can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 2-ENA against various pathogens. For instance, a study by demonstrated that 2-ENA exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that 2-ENA had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL against tested strains.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | Not effective |

Anti-inflammatory Properties

In addition to its antimicrobial effects, 2-ENA has shown promise in reducing inflammation. A study investigated its impact on pro-inflammatory cytokines in vitro. The results indicated that treatment with 2-ENA significantly reduced levels of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.

Case Study: Inhibition of Cytokine Production

A controlled experiment assessed the effect of varying concentrations of 2-ENA on cytokine production in RAW264.7 macrophages:

- Control Group : LPS stimulation resulted in elevated TNF-α levels.

- Treatment Group : Addition of 2-ENA (50 µM) reduced TNF-α levels by approximately 40% compared to the control.

Anticancer Activity

The anticancer effects of 2-ENA have also been explored. A study focused on its cytotoxicity against human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that:

- IC50 values for MCF-7 and A549 cells were determined to be approximately 25 µM and 30 µM, respectively.

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The biological activities of 2-ENA are thought to be mediated through several mechanisms, including:

- Inhibition of Enzyme Activity : It may inhibit specific enzymes involved in bacterial cell wall synthesis.

- Modulation of Immune Response : By reducing pro-inflammatory cytokines, it helps modulate the immune response.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.